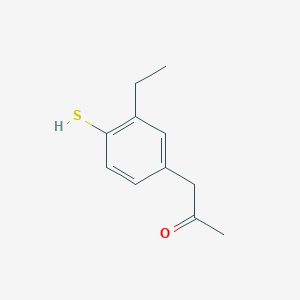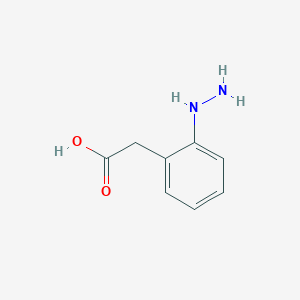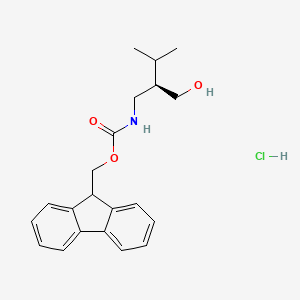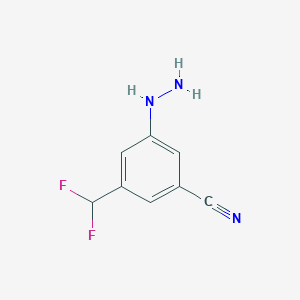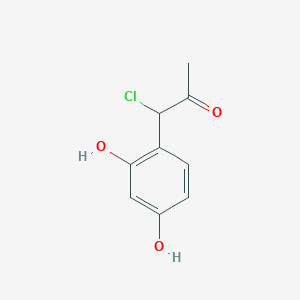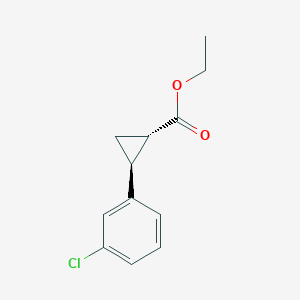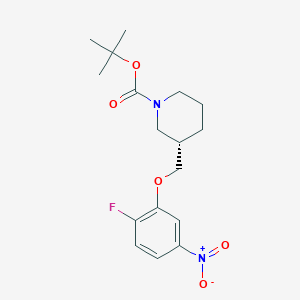
(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Nitrophenoxy Group: This step involves nucleophilic substitution reactions where a fluoro-nitrophenol derivative reacts with a suitable leaving group.
Attachment of the tert-Butyl Group: This is usually done through alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitro group to an amine, significantly changing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
(S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluoro and nitro groups, in particular, may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 3-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((2-bromo-5-nitrophenoxy)methyl)piperidine-1-carboxylate
- (S)-tert-Butyl 3-((2-iodo-5-nitrophenoxy)methyl)piperidine-1-carboxylate
Uniqueness
What sets (S)-tert-Butyl 3-((2-fluoro-5-nitrophenoxy)methyl)piperidine-1-carboxylate apart from its analogs is the presence of the fluoro group. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity due to their electronegativity and ability to form strong bonds with carbon.
Properties
Molecular Formula |
C17H23FN2O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(2-fluoro-5-nitrophenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-8-4-5-12(10-19)11-24-15-9-13(20(22)23)6-7-14(15)18/h6-7,9,12H,4-5,8,10-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
NILMOPRNTUZMMN-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


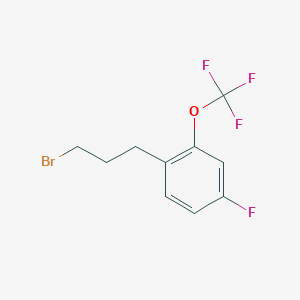
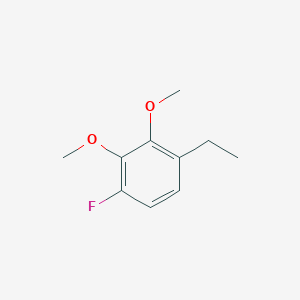
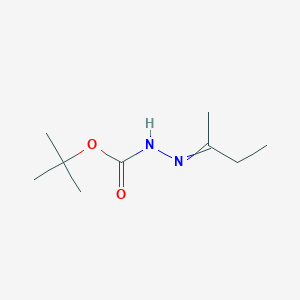
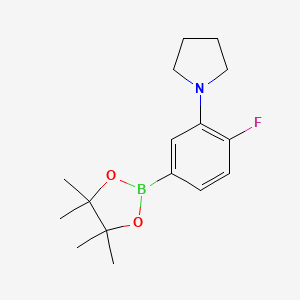
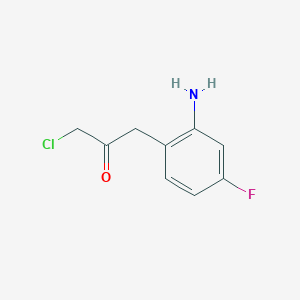
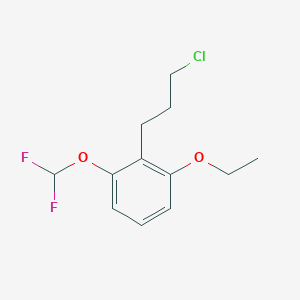
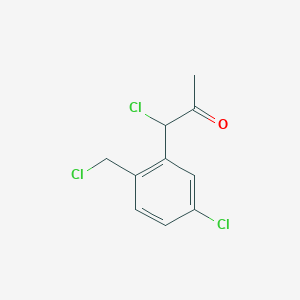
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14049754.png)
